![molecular formula C16H13ClN2O3 B2707545 4-[2-(2-Chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one CAS No. 923849-99-4](/img/structure/B2707545.png)

4-[2-(2-Chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

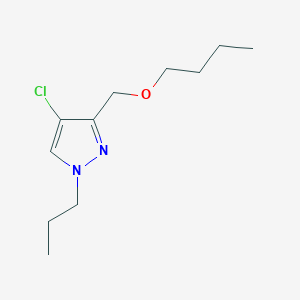

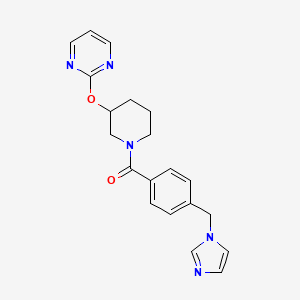

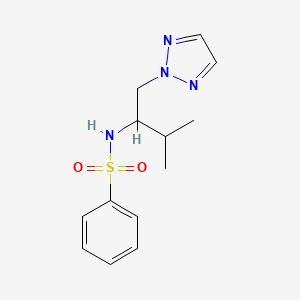

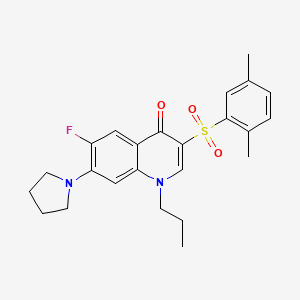

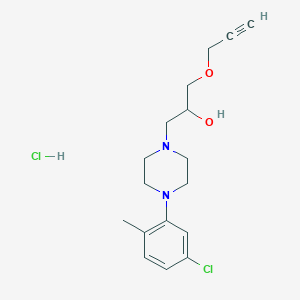

“4-[2-(2-Chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one” is a chemical compound with the molecular formula C16H13ClN2O3. It is related to the class of organic compounds known as acylaminobenzoic acid and derivatives .

Synthesis Analysis

The synthesis of this compound involves the use of 2-[2-(4’-Chlorophenoxy)acetyl]-N-phenylhydrazine-carbothioamide . The reaction mixture is stirred at room temperature for 30 minutes .Molecular Structure Analysis

The molecular weight of “this compound” is 316.74. The InChI string representation of its structure isInChI=1S/C16H13ClN2O3/c17-11-5-1-4-8-14(11)22-10-16(21)19-9-15(20)18-12-6-2-3-7-13(12)19/h1-8H,9-10H2,(H,18,20). Chemical Reactions Analysis

The compound is related to 4-Chlorophenoxyacetyl Chloride, which has a molecular formula of C8H6Cl2O2 and a molecular weight of 205.04 . The compound has been used in the preparation of substituted acetophenone derivatives .Physical and Chemical Properties Analysis

The compound is a white to beige powder . It is soluble in DMSO to a concentration of 2 mg/mL .Scientific Research Applications

Antituberculosis Activity

Quinoxaline derivatives have been synthesized and evaluated for their antituberculosis activity. A series of 2-acetyl and 2-benzoyl-6(7)-substituted quinoxaline 1,4-di-N-oxide derivatives showed good antitubercular activity, exhibiting EC(90)/MIC values between 0.80 and 4.29. These compounds demonstrated potency, selectivity, and low cytotoxicity, making them valid leads for synthesizing new compounds with better activity (Jaso et al., 2003).

Corrosion Inhibition

Quinoxalines have been studied for their potential as corrosion inhibitors for copper in nitric acid media. Quantum chemical calculations based on DFT methods were performed on quinoxaline compounds to determine the relationship between their molecular structure and inhibition efficiency. The theoretically obtained results were found to be consistent with experimental data, demonstrating the effectiveness of quinoxalines as corrosion inhibitors (Zarrouk et al., 2014).

Antimicrobial Activity

Quinoxaline derivatives have also been synthesized for their antimicrobial activity. Compounds with ether linkages replacing chlorine at C-2 and containing various substituents showed promising antimicrobial activity. The synthesis aimed to optimize the antimicrobial properties by exploring different molecular transformations around the quinoxaline nucleus (Singh et al., 2010).

Environmental Degradation Studies

Studies on the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D), a compound structurally related to "4-[2-(2-Chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one," have shown that advanced oxidation processes can effectively degrade this herbicide in the environment. The research focuses on understanding the degradation pathways and identifying intermediate products, contributing to environmental safety and sustainability (Bian et al., 2011).

Cancer Research

Investigations into the potential carcinogenic outcomes from exposure to chlorophenoxy compounds, including 2,4-D, provide insights into the mechanisms of action and the plausibility of associations between exposure to these compounds and lymphohematopoietic cancers. Such studies contribute to our understanding of the environmental impacts on health and the safe use of herbicides (Stackelberg, 2013).

Mechanism of Action

Target of Action

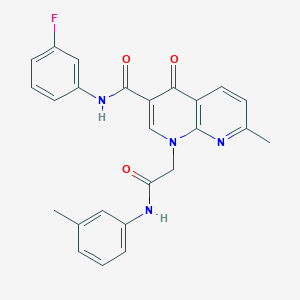

The primary target of 4-[2-(2-Chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one is the Transient receptor potential melastatin member 4 (TRPM4) . TRPM4 is a calcium-activated non-selective cation channel that plays a crucial role in various physiological processes .

Mode of Action

This compound acts as a potent and selective inhibitor of TRPM4 . It also rescues the functional expression of mutant A432T TRPM4 in cells .

Biochemical Pathways

Given its role as a trpm4 inhibitor, it may influence calcium signaling pathways and related downstream effects .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of TRPM4. This can lead to changes in calcium signaling within cells, which may have various downstream effects depending on the specific cellular context .

Action Environment

Like many compounds, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of other substances .

Properties

IUPAC Name |

4-[2-(2-chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O3/c17-11-5-1-4-8-14(11)22-10-16(21)19-9-15(20)18-12-6-2-3-7-13(12)19/h1-8H,9-10H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLWZTRGZPZOPMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2N1C(=O)COC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclopropyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2707466.png)

![(E)-1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2707474.png)

![2-ethyl-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)butanamide](/img/structure/B2707478.png)

![Ethyl 5,5,7,7-tetramethyl-2-(thiophene-2-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2707479.png)

![N-(4-bromo-2-fluorophenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2707480.png)

![2-(3,4-dimethoxyphenyl)-5-methyl-7-(3-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2707482.png)